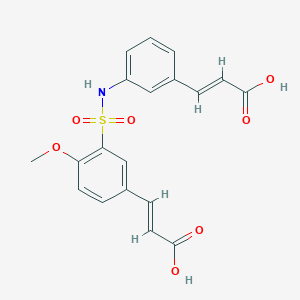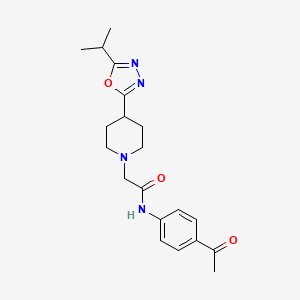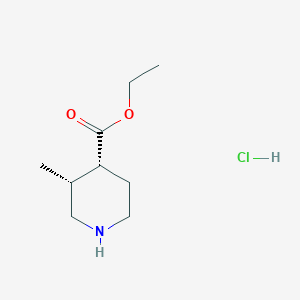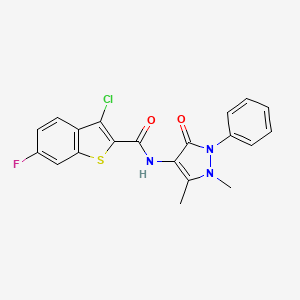
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of acrylic acid derivative. Acrylic acids and their derivatives are often used in the production of coatings, sealants, adhesives, and elastomers. They can also be found in detergent raw materials and surfactants .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the acrylic acid part of the molecule could potentially undergo polymerization reactions .Scientific Research Applications
Anticancer Research
Cinnamic acid derivatives, which include (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid, have been extensively studied for their anticancer properties. These compounds have demonstrated significant antitumor efficacy, with research focusing on the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives. The chemical functionality of cinnamic acids offers reactive sites that are crucial in medicinal research for developing synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Applications
In the realm of biotechnology, derivatives of lactic acid, such as acrylic acid, serve as feedstocks for producing biodegradable polymers and other chemicals through both chemical and biotechnological routes. This highlights the potential of this compound in green chemistry and its applications in creating sustainable materials (Gao, Ma, & Xu, 2011).
Environmental and Microbial Studies
Research has also delved into the environmental impact and microbial interactions of carboxylic acids, including acrylic acid derivatives. Understanding the inhibitory effects of these compounds on microbes can aid in the development of biofuels and other biorenewable chemicals, offering insights into creating more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Material Science and Polymer Applications
Acrylic acid and its derivatives play a significant role in material science, especially in the development of biomedical applications. Plasma polymerization of acrylic acid has been employed to create thin films with specific surface chemistries, useful for promoting cell growth, proliferation, and differentiation. This underscores the importance of these compounds in advancing biomedical materials and coatings (Bitar, Cools, De Geyter, & Morent, 2018).
properties
IUPAC Name |
(E)-3-[3-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7S/c1-27-16-8-5-14(7-10-19(23)24)12-17(16)28(25,26)20-15-4-2-3-13(11-15)6-9-18(21)22/h2-12,20H,1H3,(H,21,22)(H,23,24)/b9-6+,10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCZTRLBPDORG-KZZDLZNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)
![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)


![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)

![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)
![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)

![4-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]amino]Benzoic acid](/img/structure/B2358065.png)